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Compound of Interest

Compound Name: 1-Bromooctane

Cat. No.: B094149 Get Quote

This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for 1-bromooctane. It is intended for researchers, scientists,

and professionals in the field of drug development and chemical analysis, offering detailed

experimental protocols and a comprehensive presentation of spectroscopic data.

Spectroscopic Data for 1-Bromooctane
The structural elucidation of 1-bromooctane is routinely achieved through a combination of

NMR and IR spectroscopy. Each technique provides unique insights into the molecular

structure, confirming the presence of specific functional groups and the overall carbon

framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework

of organic molecules. For 1-bromooctane, both ¹H and ¹³C NMR spectra provide characteristic

signals that can be unambiguously assigned to each atom in the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-bromooctane, typically recorded in a deuterated solvent such as

chloroform-d (CDCl₃), exhibits distinct signals for the different proton environments in the alkyl

chain.[1][2] The electron-withdrawing effect of the bromine atom causes the protons on the

adjacent carbon (C1) to be deshielded and appear at the lowest field.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

CH₃ (C8) ~0.89 Triplet 3H

(CH₂)₅ (C3-C7) ~1.28 Multiplet 10H

CH₂ (C2) ~1.85 Quintet 2H

CH₂Br (C1) ~3.41 Triplet 2H

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of 1-bromooctane provides information on the different carbon

environments.[3] The carbon atom attached to the bromine (C1) is significantly deshielded

compared to the other alkyl carbons.

Carbon Assignment Chemical Shift (δ, ppm)

C8 ~14.1

C7 ~22.7

C6 ~28.2

C5 ~28.7

C4 ~31.8

C3 ~32.8

C2 ~33.9

C1 ~39.0

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-bromooctane is characterized by absorptions corresponding to C-H stretching

and bending vibrations, as well as the C-Br stretching vibration.[4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b094149?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_111-83-1_13CNMR.htm
https://www.benchchem.com/product/b094149?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_111-83-1_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C111831&Type=IR-SPEC&Index=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibrational Mode Intensity

2955-2855 C-H (sp³) stretching Strong

1465 C-H bending (scissoring) Medium

1378 C-H bending (rocking) Medium

725 C-H bending (rocking) Weak

645 C-Br stretching Strong

Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR and IR spectra of 1-
bromooctane.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-bromooctane for ¹H NMR (or 50-100 mg for

¹³C NMR) and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

Gently agitate the vial to ensure the sample is fully dissolved and the solution is

homogeneous.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of

about 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise

ratio, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, use a standard pulse program with proton decoupling. A larger number of

scans is typically required due to the low natural abundance of ¹³C.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of liquid 1-bromooctane onto the surface of a clean, dry salt plate (e.g., NaCl

or KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Ensure there are no air bubbles in the film.

Place the salt plate assembly into the sample holder of the IR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty spectrometer to account for atmospheric CO₂

and H₂O.

Place the sample holder with the prepared salt plates into the spectrometer's sample beam

path.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.
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After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous

acetone or dichloromethane) and store them in a desiccator.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the relationship

between the structure of 1-bromooctane and its NMR signals.
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Caption: Workflow for the spectroscopic analysis of 1-bromooctane.
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1-Bromooctane Structure

1H NMR Signals 13C NMR Signals

Br-CH2(a)-CH2(b)-CH2(c)-CH2(d)-CH2(e)-CH2(f)-CH2(g)-CH3(h)

a: ~3.41 ppm (t)

 Protons on C1

b: ~1.85 ppm (quint)

 Protons on C2

c-g: ~1.28 ppm (m)

 Protons on C3-C7

h: ~0.89 ppm (t)

 Protons on C8

C1: ~39.0 ppm

 Carbon 1

C2: ~33.9 ppm

 Carbon 2

C3: ~32.8 ppm

 Carbon 3

C4: ~31.8 ppm

 Carbon 4

C5: ~28.7 ppm

 Carbon 5

C6: ~28.2 ppm

 Carbon 6

C7: ~22.7 ppm

 Carbon 7

C8: ~14.1 ppm

 Carbon 8
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Caption: Correlation of 1-bromooctane structure with its NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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